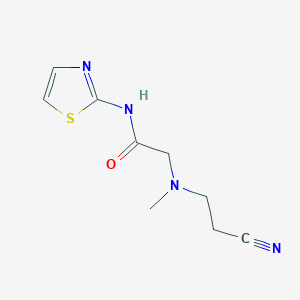

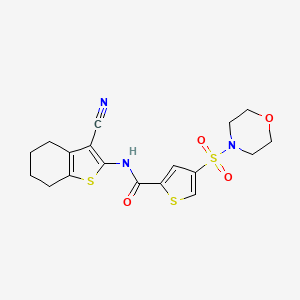

methyl 19-methyl-16,17-didehydrooxayohimban-16-carboxylate

説明

Methyl 19-methyl-16,17-didehydrooxayohimban-16-carboxylate, commonly known as MDO, is a chemical compound that belongs to the class of yohimbine alkaloids. It is a synthetic derivative of yohimbine and has been extensively studied for its potential applications in scientific research. In

科学的研究の応用

MDO has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a selective alpha-2 adrenoceptor antagonist. This property makes it a potential candidate for the treatment of various diseases, including depression, anxiety, and erectile dysfunction. MDO has also been studied for its potential use as a radioligand in PET imaging studies.

作用機序

MDO acts as a selective alpha-2 adrenoceptor antagonist, which means it blocks the action of the alpha-2 adrenoceptor. This receptor is found in various parts of the body, including the brain, and is involved in regulating various physiological processes. By blocking this receptor, MDO can potentially modulate the activity of various neurotransmitters, including norepinephrine and dopamine.

Biochemical and Physiological Effects:

MDO has been shown to have various biochemical and physiological effects. In animal studies, MDO has been shown to increase the release of norepinephrine and dopamine in the brain, leading to increased locomotor activity and arousal. It has also been shown to increase the release of insulin and glucagon, leading to increased blood glucose levels. MDO has also been shown to have anti-inflammatory effects.

実験室実験の利点と制限

One of the main advantages of using MDO in lab experiments is its selectivity for the alpha-2 adrenoceptor. This makes it a potential candidate for studying the role of this receptor in various physiological processes. However, one of the limitations of using MDO is its potential toxicity. High doses of MDO have been shown to cause liver damage in animal studies.

将来の方向性

There are several future directions for research on MDO. One potential area of research is its potential as a treatment for depression and anxiety. MDO has been shown to increase the release of neurotransmitters that are involved in regulating mood, and it may have potential as a novel antidepressant. Another area of research is its potential as a radioligand in PET imaging studies. MDO may be useful in studying the distribution and activity of alpha-2 adrenoceptors in the brain. Finally, more research is needed to better understand the potential toxic effects of MDO and to determine safe dosages for use in lab experiments.

合成法

MDO can be synthesized through a multistep process involving the reaction of yohimbine with various reagents. One of the most commonly used methods involves the reaction of yohimbine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of methanol. This reaction leads to the formation of MDO as a yellow crystalline solid. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

特性

IUPAC Name |

methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863385 | |

| Record name | Methyl 19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

483-04-5, 6474-90-4 | |

| Record name | Ajmalicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ajmalicine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydroalstonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q & A

Q1: What are the primary pharmacological effects of Raubasin?

A1: Raubasin has been studied for its vasodilating properties, particularly its potential to improve cerebral and peripheral blood circulation. [, , , ]

Q2: How does Raubasin exert its vasodilatory effects?

A2: While the exact mechanism remains unclear, research suggests Raubasin might influence blood vessels through adrenolytic and sympatholytic actions. [] Further investigation is needed to fully elucidate its mode of action.

Q3: What is the absorption and excretion profile of Raubasin in rats?

A3: Research indicates that after oral administration in rats, Raubasin is absorbed and undergoes metabolism. It is then excreted, along with some metabolites, through biliary elimination. []

Q4: What analytical methods are available for quantifying Raubasin in biological samples?

A4: A sensitive method utilizing solvent extraction, thin-layer chromatography, and in situ fluorimetric quantitation has been developed for determining Raubasin concentrations in biological fluids like plasma and urine. This method offers a detection limit of 0.02 mug with high recovery rates. []

Q5: Which plants are known sources of Raubasin?

A5: Raubasin is primarily isolated from Catharanthus roseus, commonly known as the Madagascar periwinkle. [, , , , ]

Q6: What is the molecular formula and weight of Raubasin?

A6: Raubasin has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4998207.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)

![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)

![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)

![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)

![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)

![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)